![molecular formula C8H13I B2443723 1-Propyl-3-iodobicyclo[1.1.1]pentane CAS No. 212386-81-7](/img/structure/B2443723.png)
1-Propyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
“1-Propyl-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 212386-81-7 . It has a molecular weight of 236.1 . The IUPAC name for this compound is 1-iodo-3-propylbicyclo[1.1.1]pentane .
Synthesis Analysis
The synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, has been achieved by Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .
Molecular Structure Analysis
The 1-Propyl-3-iodobicyclo[1.1.1]pentane molecule contains a total of 23 bond(s). There are 10 non-H bond(s), 2 rotatable bond(s) and 3 four-membered ring(s) .
Chemical Reactions Analysis
The reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions has been investigated . The methodologies employed for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, by Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .
Physical And Chemical Properties Analysis
The compound is stored at a temperature of -70°C . The physical form of the compound is liquid .
Scientific Research Applications
- Molecular Rods and Rotors : Bicyclo[1.1.1]pentane (BCP) derivatives, including 1-iodo-3-propylbicyclo[1.1.1]pentane, serve as molecular rods and rotors. Their rigid, three-dimensional structure makes them valuable building blocks for designing functional materials .
- Bioisosteric Replacement : The BCP motif serves as a valuable bioisostere in drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes in drug molecules. Increasing the fraction of sp3-hybridized carbon atoms (Fsp3) enhances drug developability and clinical success .
- Solubility and Potency Enhancement : BCP-based bioisosteric replacements often lead to increased solubility, potency, and metabolic stability of drug candidates. Lower therapeutic doses can reduce side effects and interactions .
- Construction of BCP Framework : Researchers have developed various synthetic approaches for constructing the BCP core. Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes are practical methods. However, direct functionalization of the bridge positions (2, 4, 5) remains challenging .
- A recent study reported the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. The azido radical selectively adds to [1.1.1]propellane, forming the carbon-centered azido group .
- Bioisosteric replacements involving BCP fragments offer a strategy to circumvent Markush structure patent claims on drug candidates. By using BCP-based bioisosteres, researchers can design novel compounds while avoiding existing patent restrictions .
Materials Science and Molecular Design
Drug Discovery and Bioisosteres
Synthetic Chemistry
Azido-Heteroarylation
Patent Strategy and Intellectual Property
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
The bicyclo[1.1.1]pentane (BCP) unit exhibits special physical and chemical properties and is under scrutiny as a bioisostere in drug molecules . The methodologies were further utilized for appending large chromophoric porphyrin moieties onto the BCP core . This gives entry to the synthesis of multiply substituted BCP triazoles either on a modular or a one-pot basis . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
1-iodo-3-propylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPIAUQGWKLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-iodobicyclo[1.1.1]pentane |
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